alpha-D-Cellobiosyl fluoride

Description

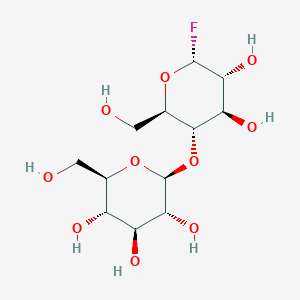

α-D-Cellobiosyl fluoride is a fluorinated derivative of cellobiose, a disaccharide composed of two β-1,4-linked D-glucose units. In this compound, the anomeric hydroxyl group of the reducing-end glucose is replaced by a fluorine atom, adopting the α-configuration. This structural modification renders it a substrate analog for glycoside hydrolases, particularly cellulases, as it mimics the oxocarbenium ion transition state during glycosidic bond cleavage . Its synthesis typically involves fluorination of cellobiose hemiacetal or enzymatic methods using glycosynthases. The compound is widely used in mechanistic studies of cellulases and as a tool for probing carbohydrate-active enzyme specificity .

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJMJSVSVMGORJ-MFRLZQSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Cellobiosyl fluoride can be synthesized through the fluorination of cellobiose derivatives. One common method involves the conversion of cellobiose octa-acetate to alpha-cellobiosyl fluoride using hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the glycosidic bond.

Industrial Production Methods

While the industrial production of alpha-cellobiosyl fluoride is not as widespread as other chemical compounds, it can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Cellobiosyl fluoride undergoes various chemical reactions, including hydrolysis, substitution, and polymerization.

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the glycosidic bond in the presence of water, often catalyzed by enzymes such as cellobiohydrolases.

Substitution: Involves the replacement of the fluoride group with other functional groups using appropriate reagents.

Polymerization: Catalyzed by enzymes, this reaction leads to the formation of polysaccharides.

Major Products

Hydrolysis: Produces cellobiose and fluoride ions.

Substitution: Results in various substituted cellobiose derivatives.

Polymerization: Leads to the formation of cellulose and other polysaccharides.

Scientific Research Applications

Enzymology

Alpha-D-cellobiosyl fluoride is primarily utilized as a substrate for studying the activity and specificity of glycoside hydrolases. These enzymes play a crucial role in the hydrolysis of glycosidic bonds in carbohydrates. Notably, cellobiohydrolase II from Trichoderma reesei and Humicola insolens have been extensively studied using this compound. Research indicates that these enzymes hydrolyze alpha- and beta-cellobiosyl fluorides to produce alpha-cellobiose at comparable rates, following Michaelis-Menten kinetics .

Synthetic Chemistry

This compound serves as a valuable building block for synthesizing complex carbohydrates and polysaccharides. It can be utilized in transglycosylation reactions facilitated by engineered glycoside hydrolases, allowing for the production of selectively modified oligosaccharides and polysaccharides. For instance, the mutant Cel7B E197A enzyme has demonstrated excellent transglycosylation activity with this compound, yielding various mono- and disaccharide acceptors .

Biotechnology

In biotechnology, this compound is employed in bioconversion processes and the development of bio-based materials. Its ability to undergo enzymatic hydrolysis makes it integral to biomass conversion strategies aimed at producing fermentable sugars from lignocellulosic materials. This process is essential for bioethanol production and other sustainable bio-based materials .

Medicine

Research is ongoing into the potential applications of this compound in drug delivery systems and as a diagnostic tool. Its interactions with specific enzymes may lead to novel therapeutic strategies and enhance the efficacy of drug formulations.

Enzymatic Versatility

Research demonstrated that hydrolysis of this compound by Trichoderma enzymes not only produces cellobiose but also supports broader applications in biocatalysis and biofuel production. This highlights its importance in industrial biotechnology .

Glycoside Hydrolases

A study focusing on glycoside hydrolases showed that these enzymes could effectively utilize this compound as a substrate, showcasing its potential for synthetic biology applications aimed at oligosaccharide production .

Biological Implications

The biological activity of this compound extends beyond enzymatic hydrolysis; it plays a crucial role in cellulose degradation and biomass conversion processes. Efficient hydrolysis by enzymes is vital for developing sustainable methods to convert lignocellulosic biomass into fermentable sugars, which are essential for bioethanol production .

Data Summary

The following table summarizes key data concerning the enzymatic activity associated with this compound:

| Enzyme | Substrate | Product | Kinetic Model | Notes |

|---|---|---|---|---|

| Cellobiohydrolase II | This compound | Alpha-cellobiose | Michaelis-Menten | Comparable rates with beta-fluoride |

| Cellobiohydrolase I | Beta-D-cellobiosyl fluoride | Alpha-cellobiose | Michaelis-Menten | Hydrolyzes only beta-fluoride |

| Trichoderma enzymes | Various glycosyl fluorides | Oligosaccharides | Not specified | Broad substrate specificity |

Mechanism of Action

The mechanism of action of alpha-cellobiosyl fluoride involves its interaction with specific enzymes, such as cellobiohydrolases. These enzymes catalyze the hydrolysis of the glycosidic bond, leading to the release of cellobiose and fluoride ions. The process follows Michaelis-Menten kinetics, indicating a highly specific and efficient enzymatic reaction.

Comparison with Similar Compounds

Structural and Functional Analogues

α-D-Cellobiosyl fluoride belongs to the glycosyl fluoride family, which includes monosaccharide (e.g., α-D-glucopyranosyl fluoride) and disaccharide derivatives. Below is a comparative analysis with key analogues:

| Compound | Structure | Reactivity | Stability | Applications |

|---|---|---|---|---|

| α-D-Cellobiosyl fluoride | β-1,4-linked glucose dimer, α-F | Substrate for cellulases; slow hydrolysis | Stable in neutral pH, degrades acidic conditions | Enzyme kinetics, inhibitor studies |

| β-D-Cellobiosyl fluoride | β-1,4-linked glucose dimer, β-F | Resists cellulase cleavage; acts as inhibitor | More stable than α-anomer | Competitive inhibition assays |

| α-D-Lactosyl fluoride | β-1,4 galactose-glucose, α-F | Substrate for β-galactosidases | Moderate stability in aqueous solutions | Lactase mechanism studies |

| Maltosyl fluoride (α-1,4) | α-1,4-linked glucose dimer, α-F | Hydrolyzed by α-amylases | Highly labile in acidic media | Amylase activity profiling |

| Cellobiose | β-1,4-linked glucose dimer, -OH | Natural substrate for cellulases | Hydrolyzed rapidly by cellulases | Baseline for enzymatic activity |

Key Findings :

- Enzyme Specificity : α-D-Cellobiosyl fluoride is selectively recognized by cellulases (e.g., Trichoderma reesei Cel7A) due to its β-1,4 linkage and α-fluorine configuration. In contrast, β-D-cellobiosyl fluoride acts as a competitive inhibitor, blocking active sites .

- Hydrolysis Rates : Under pH 5.0 (mimicking cellulase optimal conditions), α-D-cellobiosyl fluoride undergoes hydrolysis at 1/10th the rate of native cellobiose, making it a stable transition-state mimic .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) studies show α-D-cellobiosyl fluoride has a melting point 15°C higher than β-D-cellobiosyl fluoride, attributed to intramolecular hydrogen bonding .

Biological Activity

Alpha-D-cellobiosyl fluoride is a glycosyl fluoride that has garnered attention due to its potential biological activity, particularly in enzymatic hydrolysis and its role as a substrate for various glycoside hydrolases. This article will explore the biological activity of this compound, including its enzymatic interactions, kinetic properties, and implications for further research.

Enzymatic Hydrolysis

This compound is primarily hydrolyzed by cellobiohydrolases, particularly those from fungal sources such as Trichoderma virens and Humicola insolens. The hydrolysis of this compound follows Michaelis-Menten kinetics, indicating a well-defined enzymatic mechanism.

Key Findings:

- Cellobiohydrolase II Activity : Studies have shown that Cellobiohydrolase II hydrolyzes both alpha- and beta-D-cellobiosyl fluorides to produce alpha-cellobiose at comparable rates. The mechanism involves the departure of fluoride ions, which suggests that the enzyme catalyzes the reaction through a process analogous to the SNi reaction observed in other glycosyl fluorides .

- Kinetic Parameters : The kinetic parameters for the hydrolysis of this compound have been characterized, revealing that the enzyme exhibits a higher catalytic efficiency for alpha-fluorides compared to beta-fluorides. This difference may be attributed to the stereochemical configuration influencing enzyme-substrate interactions .

Case Studies

Several case studies have highlighted the biological significance of this compound in various contexts:

- Enzymatic Versatility : Research demonstrated that the hydrolysis of this compound by Trichoderma enzymes not only leads to cellobiose production but also supports broader applications in biocatalysis and biofuel production. This versatility underscores its importance in industrial biotechnology .

- Glycoside Hydrolases : A study focusing on glycoside hydrolases revealed that these enzymes could utilize this compound effectively, showcasing its potential as a substrate in synthetic biology applications for oligosaccharide production .

Biological Implications

The biological activity of this compound extends beyond simple hydrolysis; it plays a crucial role in understanding cellulose degradation and biomass conversion processes.

- Biomass Conversion : The ability of enzymes to efficiently hydrolyze glycosyl fluorides like this compound is integral to developing sustainable methods for converting lignocellulosic biomass into fermentable sugars. This process is vital for bioethanol production and other bio-based materials .

Data Summary

The following table summarizes key data concerning the enzymatic activity associated with this compound:

| Enzyme | Substrate | Product | Kinetic Model | Notes |

|---|---|---|---|---|

| Cellobiohydrolase II | This compound | Alpha-cellobiose | Michaelis-Menten | Comparable rates with beta-fluoride |

| Cellobiohydrolase I | Beta-D-cellobiosyl fluoride | Alpha-cellobiose | Michaelis-Menten | Hydrolyzes only beta-fluoride |

| Trichoderma enzymes | Various glycosyl fluorides | Oligosaccharides | Not specified | Broad substrate specificity |

Q & A

Q. What are the stability considerations for α-D-cellobiosyl fluoride in aqueous vs. anhydrous environments?

- Methodological Answer : Hydrolysis kinetics depend on pH and temperature. Under neutral/basic conditions, fluoride leaving-group reactivity accelerates hydrolysis. For long-term storage, lyophilize in anhydrous solvents (e.g., DMSO) at -20°C. Monitor degradation via HPLC with refractive index detection .

Advanced Research Questions

Q. How does α-D-cellobiosyl fluoride interact with glycoside hydrolases, and what mechanistic insights can be derived?

- Methodological Answer : Use stopped-flow kinetics and X-ray crystallography to study enzyme-substrate interactions. Fluoride acts as a transition-state mimic, inhibiting hydrolases via covalent intermediate trapping. Compare kinetic parameters (kcat, Km) with natural substrates to elucidate catalytic mechanisms .

Q. What experimental designs address contradictions in fluoride-mediated enzyme inhibition studies?

- Methodological Answer : Control for variables like ionic strength (fluoride vs. chloride effects) and pH (fluoride’s pH-dependent speciation). Use isothermal titration calorimetry (ITC) to differentiate competitive vs. non-competitive inhibition. Replicate conflicting studies under standardized conditions .

Q. How can α-D-cellobiosyl fluoride be utilized in in vivo metabolic tracing studies?

- Methodological Answer : Radiolabel with ¹⁸F for PET imaging or use stable isotope (²H/¹³C) labeling coupled with MS/MS. Validate tissue-specific uptake in model organisms (e.g., rodents) and account for endogenous phosphatase activity, which may hydrolyze the compound prematurely .

Analytical and Data Challenges

Q. What are the limitations of current fluorometric assays for quantifying α-D-cellobiosyl fluoride in complex matrices?

- Methodological Answer : Fluorescence interference from biological samples (e.g., proteins, lipids) necessitates pre-purification via SPE (solid-phase extraction) or derivatization with fluorogenic tags (e.g., dansyl chloride). Cross-validate with ¹⁹F NMR for accuracy .

Q. How to resolve discrepancies in fluoride release data across enzymatic assays?

- Methodological Answer : Standardize assay buffers (e.g., Tris-HCl vs. phosphate buffers alter fluoride chelation). Use internal standards (e.g., NaF spiking) and control for non-enzymatic hydrolysis via heat-denatured enzyme blanks .

Methodological Resources

- Synthesis Optimization : Reference microwave-assisted protocols from cobaltoceniumylamido studies .

- Fluoride Detection : Adapt ion-selective electrode methods validated for industrial fluorides .

- Data Validation : Apply the Fluoride Science Quality Assessment Worksheet to evaluate study rigor and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.